L-Adrenaline-D-hykdrogentartrate

Description

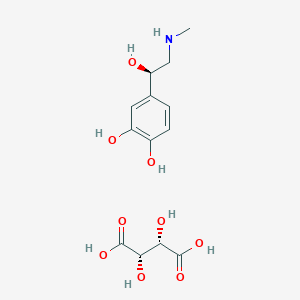

Nomenclature and Stereochemical Identity of L-Adrenaline-D-hydrogentartrate

The name "L-Adrenaline-D-hydrogentartrate" itself provides a wealth of information about the compound's stereochemistry. Let's break it down:

L-Adrenaline : This refers to the levorotatory enantiomer of adrenaline. Adrenaline is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers. transopharm.com The "L" designation, in this context, indicates that it is the naturally occurring and pharmacologically active form, which rotates plane-polarized light to the left. transopharm.comtransopharm.com It is also designated as the (R)-enantiomer in the Cahn-Ingold-Prelog system. nih.gov

D-hydrogentartrate : This part of the name refers to the counter-ion used to form the salt, which is derived from D-tartaric acid. Tartaric acid is also a chiral molecule and exists in different stereoisomeric forms. wikipedia.org The "D" designation refers to the dextrorotatory form of tartaric acid. The term "hydrogentartrate" (or bitartrate) indicates that only one of the two carboxylic acid groups of tartaric acid is deprotonated to form the salt with the basic adrenaline molecule. cymitquimica.comnih.gov

The combination of L-adrenaline and D-tartaric acid results in the formation of a diastereomeric salt. This specific pairing is often utilized in the resolution of racemic adrenaline, a mixture of both L- and D-enantiomers, which is a common outcome of synthetic production methods. chemicalbook.com

Interactive Data Table: Nomenclature of L-Adrenaline-D-hydrogentartrate

| Component | Systematic Name | Chirality |

| Adrenaline Moiety | (R)-4-(1-hydroxy-2-(methylamino)ethyl)benzene-1,2-diol | L-form (levorotatory) |

| Tartrate Moiety | (2R,3R)-2,3-dihydroxybutanedioic acid | D-form (dextrorotatory) |

| Full Compound | L-Adrenaline-D-hydrogentartrate | Diastereomeric Salt |

Historical Context of L-Adrenaline and Tartrate Salt Chemical Development

The journey to understanding and utilizing L-Adrenaline-D-hydrogentartrate is rooted in the broader history of catecholamine research.

The initial discovery of the effects of adrenal gland extracts occurred in the late 19th century. gavinpublishers.com Polish physiologist Napoleon Cybulski was among the first to obtain these extracts in 1895. wikipedia.org Around the same time, John Jacob Abel of Johns Hopkins University began his work to isolate the active principle, which he named "epinephrine". nih.gov However, it was Jōkichi Takamine who, in 1901, successfully isolated and purified the hormone from adrenal glands, patenting it as "Adrenalin". wikipedia.orggavinpublishers.com The first successful laboratory synthesis of adrenaline was achieved independently by Friedrich Stolz and Henry Drysdale Dakin in 1904. wikipedia.org

The use of tartaric acid and its salts in pharmaceuticals has its own distinct history. Tartaric acid, a naturally occurring organic acid found in grapes and other fruits, was first isolated in 1769 by Swedish chemist Carl Wilhelm Scheele. wikipedia.org Its salts, known as tartrates, have been widely used in various applications, including as food additives and in the production of effervescent salts for medications. drugs.combisleyinternational.com The ability of tartaric acid to form salts with basic drugs has been instrumental in improving the physicochemical properties of active pharmaceutical ingredients, such as their solubility and stability. formulationbio.com The specific use of D-tartaric acid in the resolution of racemic mixtures, a process known as diastereomeric salt formation, became a crucial technique in producing enantiomerically pure drugs. chemicalbook.com

Significance of Enantiomeric Purity in L-Adrenaline Derivatives

The importance of enantiomeric purity in adrenaline cannot be overstated. The two enantiomers of adrenaline, L-adrenaline and D-adrenaline, exhibit significantly different pharmacological activities.

L-adrenaline, the naturally occurring enantiomer, is the pharmacologically active form. transopharm.com It is estimated to be 15 to 40 times more potent than its counterpart, D-adrenaline. transopharm.comtransopharm.com The physiological effects of adrenaline, such as increasing heart rate and blood pressure, bronchodilation, and vasoconstriction, are primarily attributed to the L-enantiomer. dermnetnz.orgdrugbank.com

Historically, the separation of racemic adrenaline was achieved through diastereomer precipitation, a less efficient method. transopharm.com Modern pharmaceutical manufacturing has shifted towards asymmetric synthesis, a more advanced approach that directly produces the desired single enantiomer with high purity. transopharm.comtransopharm.com This ensures that the final product, such as L-Adrenaline-D-hydrogentartrate, has a high enantiomeric excess (ee), often exceeding 99%. transopharm.com

Interactive Data Table: Research Findings on Adrenaline Enantiomers

| Enantiomer | Relative Pharmacological Activity | Role in Pharmaceutical Formulations |

| L-Adrenaline | High (15-40 times more active than D-adrenaline) transopharm.comtransopharm.com | Active Pharmaceutical Ingredient |

| D-Adrenaline | Low/Inactive nih.gov | Impurity |

The development and use of L-Adrenaline-D-hydrogentartrate underscore the critical interplay between stereochemistry, historical scientific discovery, and the ongoing pursuit of safer and more effective pharmaceuticals. The precise nomenclature reflects the specific three-dimensional arrangement of the atoms, which in turn dictates its biological function.

Structure

2D Structure

Properties

CAS No. |

24351-82-4 |

|---|---|

Molecular Formula |

C13H19NO9 |

Molecular Weight |

333.29 g/mol |

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |

InChI |

InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m00/s1 |

InChI Key |

YLXIPWWIOISBDD-WGTXBUCSSA-N |

Isomeric SMILES |

CNC[C@@H](C1=CC(=C(C=C1)O)O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Pathways and Enantiomeric Resolution of L Adrenaline D Hydrogentartrate

Methods of Synthesis

The production of L-Adrenaline can be approached through several distinct pathways, ranging from extraction from natural sources to highly controlled chemical and biotechnological methods.

Extraction and Derivatization Approaches

Historically, adrenaline was isolated from the adrenal glands of animals such as sheep and oxen. wikipedia.org This process involved careful extraction to overcome the compound's instability and its tendency to form water-soluble salts. portico.org Modern analytical methods for quantifying catecholamines like adrenaline often involve a combination of extraction and derivatization. mdpi.com Techniques such as solid-phase extraction (SPE) are used to clean up biological samples and isolate the analytes of interest. google.com Derivatization is then employed to improve the stability and detection of the molecule, for instance, by reacting it with agents like propionic anhydride (B1165640) to create more stable derivatives for analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This derivatization enhances sensitivity and specificity, allowing for accurate quantification even at low concentrations. nih.gov

Chemical Synthesis Routes from Precursors

The industrial synthesis of adrenaline often begins with precursors like ω-chloro-3,4-dihydroxyacetophenone (chloroacetylpyrocatechol). chemicalbook.com This starting material is reacted with an excess of methylamine (B109427) to produce ω-methylamino-3,4-dihydroxyacetophenone, also known as adrenalone (B1665550). chemicalbook.com The subsequent reduction of adrenalone yields a racemic mixture of D,L-adrenaline. chemicalbook.com This reduction can be achieved through various methods, including catalytic hydrogenation over Raney nickel or using aluminum amalgam. chemicalbook.com The resulting racemic mixture then requires separation to isolate the desired L-enantiomer. chemicalbook.com

Enzymatic and Biotechnological Syntheses of L-Adrenaline

The natural biosynthesis of adrenaline in the body provides a blueprint for enzymatic and biotechnological production methods. wikipedia.org This pathway starts with the amino acids phenylalanine and tyrosine. wikipedia.orgresearchgate.net A series of enzymatic reactions, catalyzed by enzymes such as tyrosine hydroxylase, DOPA decarboxylase, dopamine (B1211576) β-hydroxylase, and phenylethanolamine N-methyltransferase (PNMT), converts these precursors into L-DOPA, dopamine, noradrenaline, and finally adrenaline. wikipedia.org The final step, the methylation of noradrenaline to form adrenaline, is catalyzed by PNMT. worldofmolecules.comcvpharmacology.com Biotechnological approaches aim to harness these enzymatic pathways for the synthesis of L-Adrenaline. Research has demonstrated the enzymatic synthesis of adrenaline in mammalian brain tissue, highlighting the potential for using isolated or engineered enzymes for production. nih.gov The use of enzymes in synthesis, known as biocatalysis, is a growing field in chemistry. wikipedia.org

Asymmetric Synthesis Methodologies for Enantiopure L-Adrenaline

To circumvent the need for racemate separation, asymmetric synthesis methods have been developed to directly produce the enantiomerically pure L-Adrenaline. wikipedia.orggoogle.com These methods utilize chiral catalysts to favor the formation of one enantiomer over the other. wikipedia.org One notable approach involves the asymmetric hydrogenation of a ketone precursor, such as 3',4'-dihydroxy-2-N-methylaminoacetophenone, using a chiral catalyst like a hydroxyalkylferrocenylphosphine under hydrogen pressure. justia.com Another advanced method employs a rhodium catalyst with a chiral phosphine (B1218219) ligand, such as (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphinomethyl)-N-methylaminocarbonylpyrrolidine (RR-MCCPM), for the asymmetric hydrogenation of 3',4'-dihydroxy-2-N-benzyl-N-methylaminoacetophenone. google.comjustia.com This process can achieve a high enantiomeric excess (ee) of the desired L-enantiomer. transopharm.com

Enantiomeric Resolution and Purification Techniques

Achieving the high chiral purity required for L-Adrenaline-D-hydrogentartrate necessitates effective methods for separating enantiomers and purifying the final product.

Diastereomer Precipitation Strategies for Chiral Purity Enhancement

A traditional and effective method for separating the enantiomers of adrenaline from a racemic mixture is through diastereomer precipitation. transopharm.comchemicalbook.com This technique involves reacting the racemic adrenaline with a chiral resolving agent, in this case, (+)-tartaric acid. chemicalbook.com The reaction forms two diastereomeric salts: L-Adrenaline-D-hydrogentartrate and D-Adrenaline-D-hydrogentartrate. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. The less soluble L-Adrenaline-D-hydrogentartrate salt precipitates out of the solution, allowing for the isolation of the desired L-enantiomer with enhanced chiral purity. chemicalbook.com This method is a crucial step in producing the final L-Adrenaline-D-hydrogentartrate product.

Advanced Refining Processes for Isomeric Control

The production of L-Adrenaline-D-hydrogentartrate with high enantiomeric purity is critical, as the pharmacological activity resides primarily in the L-(-)-enantiomer. transopharm.com Advanced refining processes are therefore essential to control and enhance the isomeric purity of the final product, moving beyond simple resolution to achieve high levels of enantiomeric excess. These processes encompass both the purification of the desired diastereomeric salt and the implementation of sophisticated analytical techniques to ensure isomeric control.

A significant advancement in refining is the optimization of the crystallization process of the diastereomeric salt. In one patented method, crude (-)-adrenaline-L-tartrate is purified by dissolving it in a mixture of methanol (B129727) and purified water at an elevated temperature. google.com The suspension is agitated and heated to reflux for a specific period, followed by a controlled cooling process. google.com This recrystallization technique is designed to selectively crystallize the L-Adrenaline-D-hydrogentartrate, leaving the more soluble diastereomer (D-Adrenaline-D-hydrogentartrate) in the mother liquor. The specific parameters of this process, such as solvent ratios and cooling rates, are critical for maximizing the yield and enantiomeric purity of the final product. google.com For instance, one process describes using a mixture of approximately 6.9 L of methanol to 0.36 L of purified water for purification. google.com

Another refining method involves the initial formation of the tartrate salt in methanol, followed by filtration to collect the crude product. google.com This crude L-tartaric acid epinephrine (B1671497) product is then dissolved in purified water, treated with medicinal activated carbon for decolorization, and filtered to yield a clear solution, from which the purified product can be obtained. google.com

Asymmetric synthesis represents a proactive approach to isomeric control, aiming to produce the desired enantiomer directly and minimize the need for extensive downstream refining. transopharm.com These methods often employ chiral catalysts to guide the reaction towards the formation of the L-enantiomer. For example, the asymmetric hydrogenation of a ketone precursor using a chiral catalyst system, such as a rhodium catalyst with a chiral phosphine ligand, can produce L-adrenaline with a significant enantiomeric excess. google.com One such process utilizes a [Rh(COD)Cl]₂ catalyst with a chiral, bidentate phosphine ligand. google.com While these methods can yield high enantiomeric excess, trace amounts of the D-enantiomer may still be present, necessitating further purification. google.com

The ability to accurately measure enantiomeric purity is a cornerstone of isomeric control. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) with chiral columns or circular dichroism (CD) detection are employed for this purpose. nih.govresearchgate.net Chiral HPLC can separate and quantify the individual enantiomers, providing precise data on the enantiomeric excess of the L-adrenaline. nih.gov Studies have demonstrated the successful use of achiral HPLC with CD detection to determine the enantiomeric purity of epinephrine solutions, offering a reliable method for monitoring racemization. nih.gov

Capillary electrophoresis (CE) is another powerful technique for enantiomeric separation. researchgate.netnih.gov Methods using chiral selectors, such as streptomycin-modified gold nanoparticles added to the background electrolyte, have been developed to achieve baseline separation of adrenaline enantiomers with high resolution in a short analysis time. researchgate.netnih.gov These analytical methods are crucial for quality control during the refining process, ensuring that the final L-Adrenaline-D-hydrogentartrate product meets the required specifications for isomeric purity.

The table below summarizes key findings from research on advanced refining and analytical processes for controlling the isomeric purity of adrenaline.

| Process/Technique | Description | Key Findings/Parameters | Reference |

| Recrystallization | Purification of (-)-adrenaline-L-tartrate. | A suspension of the product in a methanol/water mixture is heated to reflux and then cooled. This process can yield an optical purity of > 97.0% as measured by chiral HPLC. | google.com |

| Salt Formation and Decolorization | Reaction of epinephrine with L-tartaric acid in methanol, followed by dissolution in water and treatment with activated carbon. | This method is presented as a refining process to improve the purity and melting point of the final product. | google.com |

| Asymmetric Hydrogenation | Synthesis using a chiral catalyst to produce L-adrenaline enantioselectively. | A rhodium catalyst with a chiral phosphine ligand can be used. One method yielded an enantiomeric excess of 60% ee. | google.com |

| Chiral HPLC with CD Detection | Analytical method for determining enantiomeric purity. | Found to be linear over the complete range of D-(+) enantiomer compositions, making it suitable for monitoring racemization. | nih.gov |

| Capillary Electrophoresis | Enantiomeric separation using a chiral selector. | Using streptomycin-modified gold nanoparticles as a chiral selector, baseline separation of adrenaline enantiomers was achieved within 7 minutes with a resolution of up to 7.5. | researchgate.netnih.gov |

Chemical Stability, Degradation Kinetics, and Reaction Mechanisms of L Adrenaline D Hydrogentartrate

Oxidative Degradation Pathways and Adrenochrome (B1665551) Formation

The oxidation of adrenaline is a significant degradation pathway, leading to the formation of colored and biologically inactive products. This process occurs both in vitro and in vivo. wikipedia.org The initial and most well-known oxidation product is adrenochrome, a deep violet-colored compound. wikipedia.org

Interestingly, adrenochrome itself can accelerate the degradation process. Studies have shown that adrenochrome stimulates the oxygen uptake that occurs during the autoxidation of adrenaline and other catecholamines. nih.gov This suggests a redox cycling process where adrenochrome is reduced by adrenaline, and the resulting product, leucoadrenochrome, readily autoxidizes, generating superoxide (B77818) anions and perpetuating the oxidative cycle. nih.gov

The formation of adrenochrome can be initiated by various oxidizing agents, with silver oxide being one of the first used for this conversion. wikipedia.org The pathway is a major route for the catabolism of adrenaline, particularly in inflammatory conditions where there is an infiltration of polymorphonuclear leucocytes. nih.gov

Figure 1: Simplified Adrenaline Oxidation Pathway

Racemization Kinetics and Factors Influencing Chiral Integrity

The biological activity of adrenaline resides in the L-(−) enantiomer. nih.gov The D-(+) form is considered an impurity, and the conversion of the active L-isomer to the inactive D-isomer, a process known as racemization, results in a loss of potency. nih.gov This degradation is a significant concern during the storage of adrenaline formulations. nih.gov

Long-term stability studies of L-adrenaline injections have identified D-adrenaline as a key degradation product alongside sulfonation products. nih.gov Kinetic modeling of data from these studies revealed that racemization is a critical pathway of drug inactivation during storage. nih.gov For instance, after two years of storage under controlled conditions, the content of the therapeutically active L-isomer in some formulations was found to be as low as 85%, even though the total adrenaline content (L- and D-isomers) was within the pharmacopeial limit of 90%. nih.gov

The rate of racemization is influenced by various factors. Studies on adrenaline derivatives have shown that the chiral center can undergo racemization through a polar reaction mechanism, particularly under acidic conditions. nih.gov The minimum rate of racemization for one derivative was observed at a pH of 4. nih.gov The integrity of the chiral center is therefore highly dependent on the pH of the formulation.

Monitoring the enantiomeric purity is crucial. High-performance liquid chromatography (HPLC) coupled with circular dichroism (CD) detection is one method used to determine the enantiomeric composition of adrenaline products, allowing for the quantification of the D-(+) enantiomer impurity. nih.gov

Table 1: Enantiomeric Purity Analysis of a Commercial L-Adrenaline Injection This table is interactive. Users can sort the data by clicking on the column headers.

| Analytical Method | Total Epinephrine (B1671497) Concentration (mg/mL) | D-(+) Enantiomer Composition (%) |

|---|---|---|

| Achiral HPLC with CD Detection | 1.06 | 0.5 |

| Chiral HPLC | 1.07 | 0.6 |

Data sourced from a study on determining the enantiomeric purity of epinephrine. nih.gov

Reactions with Excipients and Environmental Factors Impacting Stability

The stability of L-Adrenaline-D-hydrogentartrate is significantly affected by its formulation, including the excipients used, and by environmental factors such as temperature and light.

Environmental Factors:

Temperature: Elevated temperatures accelerate the degradation of adrenaline. One study showed that an epinephrine solution (1:10,000) lost 64% of its parent compound after 12 weeks of exposure to 70°C for 8 hours daily. nih.gov In contrast, no significant degradation was observed when the solution was exposed to cold temperatures (5°C). nih.gov Refrigerated storage (2–8°C) is often required to achieve acceptable shelf-lives of 6 to 12 months for adrenaline preparations. researchgate.net

Light: Exposure to daylight can cause a rapid loss of stability, with significant degradation occurring within days for some norepinephrine (B1679862) preparations. researchgate.net Therefore, protection from light is a critical storage requirement.

Excipients and pH:

pH: The stability of adrenaline is pH-dependent. The maximum stability for an adrenaline derivative was found in the pH range of 2.5-4.5. nih.gov Outside this range, both acid- and base-catalyzed degradation increases.

Buffers: Certain buffer systems can catalyze degradation. While maleate (B1232345) and phosphate (B84403) buffers showed no catalytic effect on the hydrolysis of an adrenaline derivative, citrate (B86180) and malate (B86768) buffers caused significant buffer catalysis. nih.gov

Metal Ions: The presence of metal ions can catalyze the hydrolysis and oxidation of adrenaline. The catalytic effect of various metal ions on the degradation of an adrenaline derivative was found to be in the following order: Fe³⁺ > Fe²⁺ > Mg²⁺ > Mn²⁺ > Ti³⁺ > Sr²⁺ > Zn²⁺. nih.gov

Table 2: Effect of Temperature on Epinephrine (1:10,000) Degradation Over 12 Weeks This table is interactive. Users can sort the data by clicking on the column headers.

| Temperature | Duration (weeks) | Degradation (%) |

|---|---|---|

| 70°C | 8 | Significant |

| 70°C | 12 | 64 |

| 5°C | 12 | No significant change |

Data adapted from a study on environmental temperature variations. nih.gov

Mechanistic Elucidation of Degradation Processes

The degradation of L-Adrenaline involves several complex mechanisms. Kinetic modeling and advanced analytical techniques have been employed to elucidate these pathways.

The primary degradation pathways identified in long-term stability studies of L-adrenaline injections are racemization and sulfonation. nih.gov Kinetic modeling has been used to simultaneously analyze the change in content of L-adrenaline and its degradation products, D-adrenaline and L- and D-adrenaline sulfonate, over time. nih.gov

For oxidative degradation, the main pathway involves the oxidative N-dealkylation of the aliphatic amino moiety. nih.gov This is followed by a rapid interconversion of the resulting fragments into stable degradation products. The autoxidation reaction is generally slower than the reaction involving reactive oxygen species. nih.gov

The mechanism for racemization under acidic conditions is believed to be a polar reaction mechanism. nih.gov This involves the protonation of the hydroxyl group on the chiral carbon, followed by the loss of a water molecule to form a carbocation intermediate. This planar intermediate can then be attacked by water from either side, leading to a racemic mixture.

Hydrogen peroxide significantly accelerates the degradation of adrenaline, with the rate increasing with pH. nih.gov This indicates that reactive oxygen species play a crucial role in the degradation mechanism, especially in the presence of contaminants or under conditions that promote their formation.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| L-Adrenaline-D-hydrogentartrate |

| L-Adrenaline |

| D-Adrenaline |

| Adrenaline |

| Epinephrine |

| Adrenochrome |

| Adrenaline semiquinone |

| Adrenaline quinone |

| Leucadrenochrome |

| Melanin |

| Silver oxide |

| L-adrenaline sulfonate |

| D-adrenaline sulfonate |

| Norepinephrine |

| Hydrogen peroxide |

| Maleate |

| Phosphate |

| Citrate |

Advanced Analytical Methodologies for L Adrenaline D Hydrogentartrate Characterization

Chromatographic Techniques for Enantiomeric Separation and Quantification

Chromatographic methods are indispensable for separating the enantiomers of adrenaline and quantifying their respective amounts. These techniques provide the high resolution needed to distinguish between stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantiomeric purity assessment of adrenaline. nih.govnih.gov This method utilizes specialized chiral stationary phases (CSPs) or chiral mobile phase additives to achieve separation of the L-(-) and D-(+) enantiomers. The L-(-) form of epinephrine (B1671497) is the biologically active configuration, while the D-(+) form is considered an impurity. nih.gov

Several HPLC methods have been developed for this purpose. One approach involves using a chiral column, such as an acetylated β-cyclodextrin column, to directly separate the enantiomers. researchgate.net Another effective method employs an ORpak CDBS-453 column, which can achieve a resolution of more than 1.5 between (R)-Epinephrine and (S)-Epinephrine. shodex.com The separation is typically monitored using a UV detector at a wavelength of approximately 280 nm, which corresponds to an absorption maximum for epinephrine. shodex.comsielc.com

A stability-indicating HPLC method was developed using a Kinetex Biphenyl column with a mobile phase of 50 mM sodium dihydrogen phosphate (B84403) (pH 3.0), demonstrating the method's precision with a relative standard deviation below 2% and accuracy with recovery values between 99.25% and 101.81%. researchgate.net These methods are crucial for ensuring that pharmaceutical formulations contain the correct enantiomer at the specified concentration. transopharm.com

| Parameter | Method 1 researchgate.net | Method 2 shodex.com | Method 3 researchgate.net |

| Column | Kinetex Biphenyl (2.6 µm) | ORpak CDBS-453 | Acetylated β-cyclodextrin |

| Mobile Phase | 50 mM Sodium dihydrogen phosphate (pH 3.0) | 0.75 g/L Ammonium acetate (B1210297) (pH 4.0) | Not specified |

| Flow Rate | 0.5 mL/min | 0.3 mL/min | Not specified |

| Detection | UV (279 nm) | UV (280 nm) | Not specified |

| Column Temp. | 25 °C | 25 °C | Not specified |

A summary of various chiral HPLC conditions for the analysis of Adrenaline enantiomers.

Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency and low consumption of solvents and selectors. mdpi.com In CE, enantiomeric separation is achieved by adding a chiral selector to the background electrolyte (BGE). researchgate.net

Various chiral selectors have been employed, with cyclodextrins (CDs) and their derivatives being the most common. mdpi.comnih.govnih.gov These molecules have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form transient diastereomeric complexes with the enantiomers of the analyte, which then migrate at different velocities in the electric field. mdpi.com

A novel and highly effective approach utilizes streptomycin-modified gold nanoparticles (ST-AuNPs) as a chiral selector in the BGE. researchgate.netnih.gov These nanoparticles have demonstrated excellent stereoselectivity for adrenergic compounds. Under optimized conditions—including ST-AuNP concentration, buffer pH, temperature, and separation voltage—racemic mixtures of adrenaline can be baseline-separated in under 7 minutes with a resolution of up to 7.5. researchgate.netnih.gov The modified AuNPs are characterized by their size, zeta potential, and IR/UV-vis spectra to ensure consistency. researchgate.net The use of ST-AuNPs represents a significant advancement, offering rapid and highly efficient enantioseparation. nih.gov

| Parameter | Optimal Condition nih.gov |

| Chiral Selector | Streptomycin-modified gold nanoparticles (ST-AuNPs) |

| Capillary | Uncoated fused silica |

| Separation Time | < 7 minutes |

| Resolution (Rs) | Up to 7.5 |

| Variables Optimized | ST-AuNP concentration, pH, temperature, separation voltage |

Optimized conditions for the enantioseparation of adrenergic drugs using Capillary Electrophoresis with ST-AuNPs.

Spectroscopic Approaches in Structural Elucidation and Purity Assessment

Spectroscopic methods provide invaluable information about the molecular structure, purity, and enantiomeric composition of L-Adrenaline-D-hydrogentartrate.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within the L-Adrenaline-D-hydrogentartrate molecule and confirming its identity. The IR spectrum exhibits numerous absorption bands corresponding to specific molecular vibrations. researchgate.net For instance, a medium intensity band around 946 cm⁻¹ is characteristic of the secondary amine structure of adrenaline. researchgate.net IR analysis can also be used to monitor the thermal decomposition or laser-induced degradation of the compound by observing changes in the spectral features. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) spectrometry is primarily used for the quantitative analysis of adrenaline. researchgate.net Adrenaline exhibits characteristic absorption maxima at approximately 200 nm, 228 nm, and 280 nm in an acidic mobile phase. sielc.com When coupled with HPLC, UV detection at 280 nm is commonly used for quantification. shodex.comresearchgate.net Furthermore, UV-Vis spectrometry is useful for assessing purity by detecting degradation products. The oxidation products of adrenaline, such as adrenochrome (B1665551), have a distinct absorption maximum around 347 nm, which is absent in the pure compound. nih.gov

| Wavenumber (cm⁻¹) | Assignment researchgate.net |

| 1720 | C=O stretching |

| 1605 | Aromatic ring stretching |

| 1545 | N-H bending |

| 1450 | CH₂ scissoring |

| 1345 | O-H bending (in-plane) |

| 1275 | C-O stretching (phenol) |

| 1200 | C-O stretching (tartrate) |

| 1115 | C-O stretching (secondary alcohol) |

| 946 | N-H wagging (secondary amine) |

| 825 | C-H out-of-plane bending |

Assignment of selected infrared absorption bands for L-Adrenaline-D-hydrogentartrate.

Resonance Raman spectrometry offers a highly sensitive and selective method for the determination of adrenaline and its oxidized products, known as aminochromes. umich.edu This technique can differentiate between the aminochromes of adrenaline and noradrenaline, which is a significant advantage over some other methods. The aerial oxidation of adrenaline, catalyzed by copper(II), produces these colored compounds. umich.edu

The resonance Raman spectrum of adrenaline aminochrome (B613825) is characterized by a strong scattering band at 1480 cm⁻¹, while noradrenaline aminochrome exhibits its primary band at 1430 cm⁻¹. umich.edu This clear distinction allows for the specific identification and quantification of adrenaline in the presence of noradrenaline. The method is simple, free from the quenching effects that can interfere with fluorescence spectroscopy, and has a low detection limit of 1 x 10⁻⁶ M. umich.edu

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by chiral molecules. nih.gov This technique is exceptionally well-suited for determining the enantiomeric composition of adrenaline. nih.govresearchgate.net

A significant application is the coupling of a CD detector with a standard (achiral) HPLC system. nih.govtandfonline.com This HPLC-UV-CD setup allows for the simultaneous determination of the concentration (via UV) and the enantiomeric purity (via CD) without the need for a specialized and often costly chiral column. nih.govnih.gov The L-(-) and D-(+) enantiomers of epinephrine are enantiomers and thus produce nearly mirror-image CD spectra. nih.govnih.gov The ellipticity measured by the CD detector is directly proportional to the enantiomeric composition of the sample. nih.gov This approach has been validated and shown to be accurate and precise for detecting the inactive D-(+) enantiomer at levels as low as 1% of the total epinephrine content, meeting regulatory testing criteria. nih.govtandfonline.com

| Analytical Method | Total Epinephrine (mg/mL) | D-(+) Enantiomer Composition (%) |

| Achiral HPLC with CD Detection | 1.06 | 0.5 |

| Chiral HPLC Method | 1.07 | 0.6 |

Comparison of results for the analysis of a commercial epinephrine injection, demonstrating the agreement between the HPLC-CD method and a traditional chiral HPLC method. nih.gov

Mass Spectrometric Detection for Degradation Product Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a powerful tool for the identification and structural elucidation of degradation products of L-Adrenaline-D-hydrogentartrate. Forced degradation studies, which involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are often employed to generate potential degradation products. Subsequent analysis by LC-MS allows for the separation of these products from the parent drug and their individual characterization.

The identification process in mass spectrometry relies on the determination of the mass-to-charge ratio (m/z) of the parent ion and its subsequent fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for both the parent drug and its degradants.

Common degradation pathways for adrenaline include oxidation, racemization, and cyclization. Oxidation of the catechol ring is a primary degradation route, leading to the formation of adrenochrome, leucoadrenochrome, and further polymeric products. These transformations can be readily monitored and identified using mass spectrometric techniques. For instance, the oxidation of adrenaline often results in the formation of adrenalinequinone.

Table 1: Mass Spectrometric Data for Adrenaline and Key Degradation Products

| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Degradation Pathway |

| Adrenaline | C₉H₁₃NO₃ | 184.0917 | 166, 151, 136, 107 | - |

| Adrenochrome | C₉H₉NO₃ | 180.0604 | 152, 124 | Oxidation |

| Adrenalinequinone | C₉H₁₁NO₃ | 182.0761 | 164, 153 | Oxidation |

| Leucoadrenochrome | C₉H₁₁NO₃ | 182.0761 | 164, 136 | Oxidation/Cyclization |

This table is generated based on typical fragmentation patterns and is for illustrative purposes. Actual values may vary based on instrumentation and experimental conditions.

Kinetic and Photometric Methods for Analytical Determination

Kinetic and photometric methods offer sensitive and often rapid approaches for the quantification of L-Adrenaline-D-hydrogentartrate and related substances. These methods are based on measuring the rate of a chemical reaction or the absorbance of light by a colored product formed in a reaction involving the analyte.

Catalytic Photometric Assays (e.g., for Metal Ion Determination)

Catalytic photometric methods can be utilized for the determination of trace amounts of substances that can catalyze a specific chemical reaction. In the context of adrenaline, its oxidation can be catalyzed by various metal ions. This principle can be inverted to develop assays for the determination of these metal ions.

For example, the catalytic effect of metal ions like copper(II) or iron(III) on the oxidation of adrenaline by an oxidizing agent (e.g., hydrogen peroxide or potassium periodate) can be monitored spectrophotometrically. The rate of formation of the colored oxidation product, such as adrenochrome, is proportional to the concentration of the metal ion catalyst under controlled conditions.

Table 2: Example of a Catalytic Photometric Method for Metal Ion Determination

| Analyte (Catalyst) | Reagents | Wavelength (nm) | Principle |

| Copper(II) | Adrenaline, Hydrogen Peroxide | 485 | Catalytic oxidation of adrenaline to adrenochrome. The rate of color formation is proportional to the Cu(II) concentration. |

| Iron(III) | Adrenaline, Potassium Periodate | 490 | Catalytic oxidation of adrenaline. The reaction rate is monitored by the increase in absorbance of the oxidation product. |

Photokinetic Methods for Catecholamine Derivative Quantification

Photokinetic methods are based on measuring the rate of a reaction that produces a light-absorbing species. These methods are highly suitable for the quantification of catecholamines like adrenaline due to their susceptibility to oxidation, which can be manipulated to produce colored compounds.

One common approach involves the oxidation of adrenaline using an oxidizing agent, leading to the formation of adrenochrome, which exhibits a characteristic absorbance maximum. The rate of this reaction can be followed spectrophotometrically by monitoring the increase in absorbance at this wavelength over time. The initial rate of the reaction is directly proportional to the initial concentration of adrenaline.

Various oxidizing agents can be employed, and the reaction conditions (e.g., pH, temperature, reagent concentrations) are optimized to ensure a linear relationship between the reaction rate and the analyte concentration. These methods are often valued for their simplicity, speed, and cost-effectiveness compared to chromatographic techniques. A kinetic spectrophotometric method for the determination of epinephrine has been developed based on its reaction with 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent.

Table 3: Comparative Data for Photokinetic Determination of Adrenaline

| Oxidizing Agent | Wavelength (nm) | Principle | Typical Linear Range (µg/mL) |

| Potassium Periodate | 490 | Oxidation of adrenaline to adrenochrome. | 0.5 - 10 |

| Sodium Metaperiodate | 485 | Formation of a colored oxidation product. | 1.0 - 18 |

| 4-Aminoantipyrine/Potassium Hexacyanoferrate(III) | 505 | Oxidative coupling reaction. | 0.2 - 2.0 |

Computational and Theoretical Chemistry Studies on L Adrenaline D Hydrogentartrate

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are pivotal in elucidating the electronic structure and reactivity of L-Adrenaline-D-hydrogentartrate. These investigations often focus on the L-adrenaline molecule to understand its intrinsic properties, which are then influenced by the presence of the D-hydrogentartrate counter-ion.

Detailed structural analysis of the L-adrenaline moiety has been performed using a combination of Density Functional Theory (DFT) and Hartree-Fock (HF) methods. dergipark.org.trresearchgate.net These studies predict the most stable molecular geometry and other molecular characteristics. dergipark.org.tr For instance, the structure of epinephrine (B1671497) consists of twenty-six atoms: thirteen hydrogens, nine carbons, three oxygens, and one nitrogen. dergipark.org.tr The application of the 6-311++G basis set with both DFT and HF methods has been used to determine the most stable structure. dergipark.org.tr

The reactivity of L-adrenaline can be understood through its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting energy gap are crucial indicators of chemical reactivity and kinetic stability. Studies have calculated these values for epinephrine using methods like B3LYP/6-31G(d,p). dergipark.org.tr

A quantum chemical study on the cyclization of adrenaline o-quinone, a key step in its autoxidation, revealed that two species, one with a protonated and one with an unprotonated quinone group, can participate in the reaction, with significantly different mechanisms. rsc.org This highlights the importance of the protonation state on the reactivity of the molecule. rsc.org

Theoretical Modeling of Intermolecular Interactions and Hydrogen Bonding (e.g., with Hydrogen Sulfide)

The interaction between the L-adrenaline cation and the D-hydrogentartrate anion is primarily governed by intermolecular forces, with hydrogen bonding playing a critical role. researchgate.netnih.gov Theoretical models are essential for mapping out these complex interactions.

A notable example of such modeling is the study of hydrogen bond formation between adrenaline and hydrogen sulfide. nih.gov Using DFT at the ωB97XD/6-311G++(d,p) level, researchers investigated six potential complexes. nih.gov The study found that the intramolecular hydrogen bond in the adrenaline monomer could be broken to form new, stronger intermolecular hydrogen bonds with hydrogen sulfide. nih.gov Specifically, interactions such as S-H···N and O-H···S were identified. nih.gov The strength of these bonds was found to be influenced by cooperativity and the electronic effects of the phenyl ring. nih.gov

Similar computational studies have explored the hydrogen bonding between adrenaline and other molecules like water and trimethoxysilylpropylamine. researchgate.netconicet.gov.ardntb.gov.ua In the case of adrenaline-water complexes, DFT and Quantum Theory of Atoms in Molecules (QTAIM) analyses showed that hydrogen bonds where the hydroxyl groups of adrenaline or water act as proton donors are stronger than other types of hydrogen bonds. researchgate.netdntb.gov.ua

The binding energies of these interactions provide a quantitative measure of their strength. For instance, the binding energies for adrenaline-trimethoxysilylpropylamine complexes were calculated at the B3LYP/6-31G* level, with the most stable forms exhibiting O-H···N hydrogen bonds. conicet.gov.ar

Table 1: Calculated Binding Energies for Adrenaline Complexes

| Interacting Molecule | Computational Method | Calculated Binding Energy (kcal/mol) | Reference |

| Trimethoxysilylpropylamine | B3LYP/6-31G* | -10.93 and -12.84 | conicet.gov.ar |

| 12-crown-4 | B3LYP/6-31G(d) | -4.99 to -18.99 | conicet.gov.ar |

| Protonated Adrenaline and Formate Anion | up to -119.99 | conicet.gov.ar |

Density Functional Theory (DFT) Applications in Conformational Analysis and Properties

DFT studies, often in conjunction with HF methods, have been employed to predict the chemical properties of adrenaline. dergipark.org.trresearchgate.net Different basis sets, such as 3-21G, 3-21+G, 6-31G, 6-31+G, and 6-31++G, have been used to calculate properties like bandgap energies. dergipark.org.trresearchgate.net The 6-311++G basis set was identified as optimal for describing the molecular structure. dergipark.org.trresearchgate.net

DFT calculations have also been used to assign experimental infrared (IR) spectra of L-adrenaline. conicet.gov.ar Furthermore, DFT has been applied to study the standard electrode potentials of the half-reaction for L-adrenaline and adrenalinequinone, yielding a value of 0.803 V at pH 1. conicet.gov.ar

The conformational analysis of related dipeptides, such as n-formyl-d-serine-d-alanine-NH2, using DFT methods like B3LYP and M06-2X, demonstrates the capability of these approaches to locate stable conformers and understand the intramolecular interactions that stabilize them, such as β-turns. nih.gov

Table 2: Bandgap Energies of Epinephrine Calculated with Different Methods and Basis Sets

| Method | Basis Set | Bandgap Energy (eV) | Reference |

| DFT | 6-311++G | ~5.5 | dergipark.org.trresearchgate.net |

| HF | 6-311++G | ~8.0 | dergipark.org.trresearchgate.net |

Simulation of Reaction Dynamics and Mechanistic Insights

Molecular dynamics (MD) simulations and other computational techniques offer insights into the dynamic behavior and reaction mechanisms of molecules like L-Adrenaline-D-hydrogentartrate. While specific MD simulations for this salt are not widely published, studies on related systems provide a framework for understanding its potential dynamics.

For example, MD simulations have been used to study the transmission of d-Benzedrine through molecular channels in the D3 dopamine (B1211576) receptor. nih.gov These simulations, using potential of mean force calculations with umbrella sampling, can determine the free energy changes associated with the movement of the molecule, providing insights into its transport and interaction mechanisms. nih.gov

Quantum chemical studies have provided mechanistic insights into the autoxidation of adrenaline. rsc.org The cyclization of adrenaline o-quinone, a rate-limiting step, was shown to have a complex pH dependence, which was explained by the different reaction mechanisms of the protonated and unprotonated forms of the quinone. rsc.org At acidic pH, the reaction rate is pH-independent, while it becomes markedly pH-dependent at alkaline pH. rsc.org This detailed understanding of reaction pathways is crucial for predicting the stability and degradation of L-Adrenaline-D-hydrogentartrate under various conditions.

Non Clinical Research Applications and Methodological Utility of L Adrenaline D Hydrogentartrate

Application in In Vitro Enzymatic Assays (e.g., Cyclooxygenase Activity Studies)

L-Adrenaline-D-hydrogentartrate is utilized as a critical component, specifically as a co-factor, in in vitro assays designed to measure the activity of cyclooxygenase (COX) enzymes and to characterize their inhibitors. nih.gov The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. goodrx.comnih.gov

In a typical COX inhibition assay, the enzyme (either COX-1 or COX-2) is mixed with essential co-factors, including L-epinephrine and hematin, before the reaction is initiated by the addition of the substrate, arachidonic acid. nih.gov Epinephrine's role is linked to the peroxidase activity of the COX enzyme, which is the second step in the synthesis of prostaglandins. nih.govmdpi.com

Research has shown that epinephrine (B1671497) can stimulate the synthesis of prostaglandins, such as PGE2, PGF2α, and Thromboxane B2, in tissue preparations. nih.gov This stimulatory effect can be blocked by COX inhibitors, demonstrating the compound's utility in assaying the efficacy of potential anti-inflammatory drugs. nih.gov Furthermore, studies have indicated that adrenaline can have complex modulatory effects on COX enzyme levels, increasing COX-1 while decreasing COX-2 levels through interactions with different adrenergic receptors. nih.gov In certain cellular models, such as human macrophages, epinephrine, in combination with inflammatory signals, has been shown to promote the expression of COX-2, highlighting its use in studying the regulation of inflammatory pathways. nih.gov

Table 1: Summary of L-Adrenaline's Role in Cyclooxygenase (COX) Research

| Research Focus | Experimental System | Role/Effect of L-Adrenaline | Key Findings | Citations |

| COX Inhibition Assay | In vitro enzyme assay (ovine or human COX) | Co-factor | L-epinephrine is a required co-factor for the peroxidase step of the COX reaction in assays measuring inhibitor potency. | nih.gov |

| Prostaglandin Synthesis | Bullfrog lung tissue | Stimulator | Epinephrine stimulates the synthesis of various prostaglandins; this effect is inhibited by the COX inhibitor ibuprofen. | nih.gov |

| COX Enzyme Regulation | Rat gastric tissue | Modulator | Adrenaline increases COX-1 levels via alpha-2 receptors and decreases COX-2 levels via beta-2 receptors. | nih.gov |

| Inflammatory Response | Human macrophages, cancer tissues | Inducer | Epinephrine, combined with TNFα, promotes COX-2 expression and COX-2-dependent immunosuppressive factors. | nih.gov |

Role in Method Development for Trace Analysis of Metal Ions and Oxidants (e.g., Co(II) Determination, Oxygen-Derived Oxidant Assays)

L-Adrenaline's chemical structure and reactivity make it a valuable tool in the development of analytical methods for detecting metal ions and studying oxidative processes.

Cobalt (Co(II)) Determination: The use of L-adrenaline for the direct determination of Co(II) is not widely reported. Instead, the reverse application is more common, where cobalt is used to develop sensors for the detection of adrenaline. For example, a novel electrochemical sensor for adrenaline was created by modifying a glassy carbon electrode with a cobalt(II) coordination complex. This sensor demonstrated a linear response to adrenaline concentrations, making it suitable for analysis in pharmaceutical samples. While one abstract mentions an assay of epinephrine through oxidation with a cobalt-containing compound, detailed information on its utility for quantifying cobalt is not available. researchgate.net

Oxygen-Derived Oxidant Assays: L-adrenaline is extensively used in research on oxidative stress due to its dual role as both an antioxidant and a pro-oxidant. acs.orgresearchgate.net

Antioxidant Assays: Its ability to scavenge free radicals has been demonstrated in numerous in vitro assays. nih.gov These include methods to assess scavenging activity against radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), superoxide (B77818) anions (O₂⁻), and hydrogen peroxide, making it a useful reference compound in studies of antioxidant capacity. nih.govbohrium.com

Pro-oxidant and Superoxide Generation: The autoxidation of adrenaline, a process that generates superoxide radicals, serves as a foundational model system for assaying the activity of superoxide dismutase (SOD), a critical antioxidant enzyme. nih.gov In these assays, the rate of adrenaline's conversion to the colored product adrenochrome (B1665551), which is dependent on superoxide formation, is measured. The ability of a sample to inhibit this color formation is used to quantify its SOD activity. This application makes L-adrenaline an important substrate for studying the kinetics and efficacy of enzymes that defend against oxygen-derived oxidants. nih.gov

Table 2: Utility of L-Adrenaline in Oxidant-Related Assays

| Assay Type | Role of L-Adrenaline | Principle of Method | Analytical Application | Citations |

| Antioxidant Capacity Assays | Reference Antioxidant/Scavenger | Adrenaline's ability to donate a hydrogen atom or electron neutralizes various free radicals (e.g., DPPH, ABTS). | Evaluating the radical scavenging potential of other compounds or extracts. | acs.orgnih.govbohrium.com |

| Superoxide Dismutase (SOD) Activity Assay | Superoxide Generating Substrate | The autoxidation of adrenaline produces superoxide radicals, leading to the formation of adrenochrome. SOD inhibits this process. | Measuring the activity of the SOD enzyme in biological samples or purified preparations. | nih.gov |

Studies on Laser-Induced Chemical Modifications in Matrices

L-Adrenaline-D-hydrogentartrate has been used as a model pharmaceutical compound to study the effects of laser irradiation on solid-state materials. In these studies, the compound is incorporated into a potassium bromide (KBr) matrix, a common technique in infrared (IR) spectroscopy.

Investigations using a pulsed carbon-dioxide (CO₂) Transversely Excited Atmospheric (TEA) laser have shown that L-Adrenaline-D-hydrogentartrate undergoes chemical modification upon irradiation. nih.gov The laser-induced changes were monitored using IR spectroscopy and were found to be dependent on the laser energy density and the cumulative number of laser pulses. nih.gov The modification is characterized as being primarily a thermal effect, where the energy absorbed from the laser beam leads to the breaking of chemical bonds and eventual decomposition of the compound. nih.gov After significant irradiation, a yellowish-white discoloration of the sample pellet was observed, further indicating chemical alteration. nih.gov

Table 3: Laser-Induced Modification of L-Adrenaline-D-hydrogentartrate in a KBr Matrix

| Parameter | Description / Value | Outcome / Observation | Citation |

| Compound | L-Adrenaline-D-hydrogentartrate | Subject of chemical modification study. | nih.gov |

| Matrix | Potassium Bromide (KBr) | Standard matrix for IR spectroscopic analysis. | nih.gov |

| Laser Type | Pulsed Carbon-Dioxide (CO₂) TEA Laser | Provided specific wavelengths (~10.6 µm) that coincided with an absorption band of the compound. | nih.gov |

| Laser Energy Density | 1.20 J/cm² and 1.70 J/cm² | Energy levels at which modification of the compound was observed. | nih.gov |

| Monitoring Technique | Infrared (IR) Spectroscopy | Used to observe changes in the chemical structure and bonds of the compound post-irradiation. | nih.gov |

| Nature of Modification | Thermal Decomposition | The absorbed laser energy facilitates the breaking of bonds, leading to decomposition. | nih.gov |

| Physical Change | Color change from whitish-transparent to yellowish-white | Observed on the sample surface after cumulative laser pulses. | nih.gov |

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of L-Adrenaline-D-hydrogentartrate in experimental settings?

- Methodological Answer :

- Analytical Techniques : Use high-performance liquid chromatography (HPLC) with a chiral column to separate enantiomers and confirm stereochemical purity. Pair with nuclear magnetic resonance (NMR) spectroscopy to validate the molecular structure, focusing on characteristic peaks for the tartrate moiety and adrenaline backbone.

- Reference Standards : Cross-validate results against the European Pharmacopoeia (EP) Reference Standard (CAS 51-42-3), which provides certified purity and structural data .

- Impurity Profiling : Quantify impurities such as dopamine hydrochloride or noradrenaline using EP-specified thresholds (e.g., ≤0.1% for related substances) .

Q. What are the critical steps in synthesizing L-Adrenaline-D-hydrogentartrate to ensure enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Employ tartaric acid as a resolving agent during crystallization to isolate the D-hydrogentartrate salt of L-adrenaline, leveraging differential solubility of diastereomers.

- Process Controls : Monitor reaction pH (optimal range: 4.5–5.5) and temperature (20–25°C) to minimize racemization. Validate enantiomeric excess (≥99%) via polarimetry or chiral HPLC .

- Post-Synthesis Analysis : Conduct mass spectrometry (MS) to detect trace byproducts, such as methylaminoethanol derivatives, which may form under suboptimal conditions.

Advanced Research Questions

Q. How should researchers design pharmacokinetic studies to assess the stability of L-Adrenaline-D-hydrogentartrate under physiological conditions?

- Methodological Answer :

- Experimental Variables : Simulate physiological environments by testing stability in buffers (pH 7.4), plasma, and lysosomal fluid (pH 4.5). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify degradation products like adrenochrome.

- Kinetic Modeling : Calculate half-life () and degradation rate constants under varying conditions. Compare results to the World Health Organization’s Defined Daily Dose (DDD) guidelines for parenteral administration (0.5 mg) to infer bioavailability .

- Data Validation : Replicate experiments in triplicate and apply ANOVA to assess inter-run variability.

Q. What methodologies are recommended for resolving contradictions in reported pharmacological efficacy data of L-Adrenaline-D-hydrogentartrate across different studies?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis using PRISMA guidelines to aggregate data from studies with standardized dosing (e.g., 0.1–1.0 mg/kg). Stratify results by variables like administration route (IV vs. intramuscular) or comorbid conditions (e.g., hypertension).

- Bias Assessment : Apply the Cochrane Risk of Bias Tool to evaluate study quality, focusing on blinding, randomization, and confounding factors (e.g., concurrent β-blocker use).

- Contradiction Analysis : Use regression models to identify outliers or trends linked to experimental design flaws (e.g., improper storage leading to compound degradation) .

Q. How can comparative studies be structured to evaluate the receptor binding affinities of L-Adrenaline-D-hydrogentartrate against its stereoisomers?

- Methodological Answer :

- Experimental Design : Perform radioligand displacement assays on α- and β-adrenergic receptors using tritiated norepinephrine as a tracer. Include both enantiomers (D-Adrenaline-L-hydrogentartrate) and the racemic mixture as controls.

- Data Collection : Measure IC₅₀ values and calculate (inhibition constants) using the Cheng-Prusoff equation.

- Statistical Interpretation : Apply a two-tailed t-test to determine significance () in binding affinity differences. Publish raw data alongside adjusted models to enhance reproducibility .

Key Considerations for Data Reporting

- Transparency : Disclose synthesis protocols, analytical conditions (e.g., HPLC gradient profiles), and raw datasets to enable replication.

- Ethical Compliance : Adhere to institutional guidelines for handling DEA-controlled substances (DEA #9250 CII) during procurement and disposal .

- Literature Search Strategy : Use synonyms (e.g., "epinephrine bitartrate," "levorenin") and Boolean operators to optimize database searches in PubMed or SciFinder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.